molecular formula C2H6BrCuS B051506 Copper(I) bromide-dimethyl sulfide CAS No. 54678-23-8

Copper(I) bromide-dimethyl sulfide

Cat. No.: B051506
CAS No.: 54678-23-8
M. Wt: 205.59 g/mol
InChI Key: PMHQVHHXPFUNSP-UHFFFAOYSA-M
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Description

Bromo(thiobis(methane))copper, also known as copper(I) bromide-dimethyl sulfide complex, is an organometallic compound with the chemical formula C2H6BrCuS. It is a crystalline powder that can appear in pale brown or pale green colors. This compound is sensitive to moisture and air, and it decomposes when exposed to water .

Mechanism of Action

Target of Action

Copper(I) bromide-dimethyl sulfide, also known as Bromo(thiobis(methane))copper, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly fullerenes and azoles .

Mode of Action

The compound interacts with its targets through a catalytic process. In the presence of this compound, Grignard reagents (alkyl, alkenyl, aryl) can be added to fullerenes . It is also involved in the copper-catalyzed direct alkynylation of azoles with 1,1-dibromo-1-alkenes as electrophiles .

Biochemical Pathways

The addition of Grignard reagents to fullerenes results in the formation of new organic groups. This process adds 5 organic groups to [60]fullerene and 3 groups to [70]fullerene . The direct alkynylation of azoles provides a straightforward entry to various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is insoluble in most solvents due to its polymeric structure .

Result of Action

The result of the catalytic action of this compound is the formation of new organic compounds. For example, it enables the addition of multiple organic groups to fullerenes and the synthesis of various organic compounds through the direct alkynylation of azoles .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to air, as the copper(I) ion can easily oxidize . Moreover, it is moisture sensitive and should be stored under dry conditions . The compound’s efficacy as a catalyst can also be affected by the presence of other substances in the reaction mixture .

Safety and Hazards

The compound is classified as Xi, with R phrases 36/37/38 . It is a skin and strong eye irritant . The ACGIH exposure limit is TWA 1 mg/m3, and the NIOSH exposure limit is IDLH 100 mg/m3; TWA 1 mg/m3 .

Preparation Methods

Bromo(thiobis(methane))copper can be synthesized through two primary methods:

    Direct Synthesis: This involves reacting metallic copper with copper(I) bromide in the presence of dimethyl sulfide.

    Copper(I) Bromide Method: In this method, metallic copper reacts with copper(I) bromide, and dimethyl sulfide is added to the reaction mixture.

Chemical Reactions Analysis

Bromo(thiobis(methane))copper undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Bromo(thiobis(methane))copper can be compared with other copper(I) complexes, such as:

    Copper(I) chloride-dimethyl sulfide complex: Similar in structure but contains chloride instead of bromide.

    Copper(I) iodide-dimethyl sulfide complex: Contains iodide instead of bromide, leading to different reactivity and properties.

    Copper(I) thiocyanate-dimethyl sulfide complex: Contains thiocyanate, which affects its reactivity and applications.

These similar compounds highlight the unique properties of bromo(thiobis(methane))copper, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

bromocopper;methylsulfanylmethane
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InChI

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMHQVHHXPFUNSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.[Cu]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrCuS
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DSSTOX Substance ID

DTXSID80203133
Record name Bromo(thiobis(methane))copper
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Molecular Weight

205.59 g/mol
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Physical Description

Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS]
Record name Bromo(thiobis(methane))copper
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CAS No.

54678-23-8
Record name Bromo[1,1′-thiobis[methane]]copper
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Record name Bromo(thiobis(methane))copper
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Record name Bromo(thiobis(methane))copper
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Record name Bromo[thiobis[methane]]copper
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